molecular formula C11H9F2NO2 B13920228 Methyl 6-(difluoromethyl)indolizine-2-carboxylate

Methyl 6-(difluoromethyl)indolizine-2-carboxylate

Cat. No.: B13920228
M. Wt: 225.19 g/mol
InChI Key: WHKKUPLIEGGZIB-UHFFFAOYSA-N
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Description

Methyl 6-(difluoromethyl)indolizine-2-carboxylate is a chemical compound belonging to the indolizine family. Indolizines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields. The presence of the difluoromethyl group in this compound adds unique properties, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-(difluoromethyl)indolizine-2-carboxylate typically involves the annulation of substituted 2-alkylpyridines and cinnamic acids in the presence of copper (II) acetate, powdered nickel, 1,10-phenanthroline, and lithium acetate . This method provides good results for a broad scope of substrates.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 6-(difluoromethyl)indolizine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like selenium dioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts.

    Substitution: Substitution reactions can occur at the difluoromethyl group or the indolizine ring.

Common Reagents and Conditions:

    Oxidation: Selenium dioxide in ethanol.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenating agents or nucleophiles under basic conditions.

Major Products:

    Oxidation: Formation of corresponding ketones or aldehydes.

    Reduction: Formation of reduced indolizine derivatives.

    Substitution: Formation of halogenated or nucleophile-substituted products.

Scientific Research Applications

Methyl 6-(difluoromethyl)indolizine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 6-(difluoromethyl)indolizine-2-carboxylate involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The indolizine ring structure allows for π-π interactions with aromatic amino acids in proteins, contributing to its activity .

Comparison with Similar Compounds

  • Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
  • 2-(2-nitrophenyl)acrylate
  • 9-(1H-indol-3-yl)-7-methoxy-3,3-dimethyl-3,4-dihydro-2H-xanthen-1(9H)-one

Uniqueness: Methyl 6-(difluoromethyl)indolizine-2-carboxylate is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it a valuable intermediate in various synthetic and research applications .

Properties

Molecular Formula

C11H9F2NO2

Molecular Weight

225.19 g/mol

IUPAC Name

methyl 6-(difluoromethyl)indolizine-2-carboxylate

InChI

InChI=1S/C11H9F2NO2/c1-16-11(15)8-4-9-3-2-7(10(12)13)5-14(9)6-8/h2-6,10H,1H3

InChI Key

WHKKUPLIEGGZIB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN2C=C(C=CC2=C1)C(F)F

Origin of Product

United States

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